Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, can be achieved through various methods. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones is a well-established method .
Industrial Production Methods
Industrial production often involves the use of metal-catalyzed coupling reactions, such as those catalyzed by copper, iron, gold, ruthenium, and palladium . These processes may employ solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and typically require high temperatures, high catalyst loading, and extended reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine, iodine, and sodium methoxide . Reaction conditions often involve the use of solvents like chloroform and the application of heat .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
Scientific Research Applications
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an antagonist of neuropeptide S receptors, which are involved in various neurological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- Zolimidine (used for peptic ulcers)
- Zolpidem (used for insomnia)
- Saripidem (used as a sedative and anxiolytic drug)
Uniqueness
Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and ethyl ester groups, for example, can influence its solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-10-7-9(16-3)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDBHCOGVIUJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704454 | |
Record name | Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854515-82-5 | |
Record name | Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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